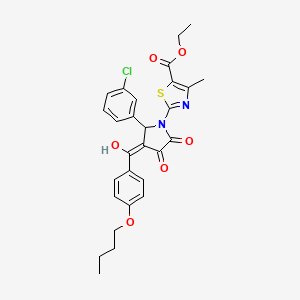

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrrol-1-yl thiazole carboxylate scaffold. Key structural elements include:

- A 3-chlorophenyl group at position 2 of the pyrrole, which may enhance steric bulk and influence binding affinity .

- A methyl-substituted thiazole ring fused with an ethyl carboxylate group, likely modulating solubility and electronic properties .

The compound’s molecular formula is C₂₈H₂₆ClN₂O₆S (exact weight: 577.08 g/mol), though this is inferred from analogs like its dichlorophenyl derivative (C₂₈H₂₆Cl₂N₂O₆S, MW 589.5) . Its synthesis likely involves multi-step protocols, including condensation of tetrahydropyrimidine intermediates with thionyl chloride and subsequent functionalization, as seen in structurally related compounds .

Properties

CAS No. |

609794-56-1 |

|---|---|

Molecular Formula |

C28H27ClN2O6S |

Molecular Weight |

555.0 g/mol |

IUPAC Name |

ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C28H27ClN2O6S/c1-4-6-14-37-20-12-10-17(11-13-20)23(32)21-22(18-8-7-9-19(29)15-18)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-13,15,22,32H,4-6,14H2,1-3H3/b23-21+ |

InChI Key |

SFNOHBBDWXRRSN-XTQSDGFTSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Pyrrole Ring Formation: The pyrrole ring can be constructed via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

Coupling Reactions: The thiazole and pyrrole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of Substituents: The various substituents, such as the butoxybenzoyl and chlorophenyl groups, are introduced through nucleophilic substitution or Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: NaBH4, LiAlH4

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Hydrolysis: HCl, NaOH

Major Products

Oxidation: Ketones

Reduction: Alcohols

Substitution: Nitro, sulfonyl, or halogenated derivatives

Hydrolysis: Carboxylic acids

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features multiple functional groups that contribute to its biological activity. The presence of the thiazole ring, pyrrole moiety, and butoxybenzoyl group suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Molecular Formula

- C : 25

- H : 24

- Cl : 1

- N : 4

- O : 5

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study published in a patent document highlights its improved anti-tumor activity compared to existing treatments, suggesting it could serve as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has demonstrated antimicrobial activity against a range of pathogens. Laboratory studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been investigated in vitro .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A series of assays conducted on common pathogens such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited MIC (Minimum Inhibitory Concentration) values lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways and cellular responses.

DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of ethyl carboxylate derivatives with variations in aryl substituents and heterocyclic cores. Key analogs and their distinguishing features are summarized below:

Key Trends:

Halogenation Effects :

- The 3-chlorophenyl group in the target compound balances steric hindrance and electronic effects compared to bulkier dichlorophenyl analogs .

- Fluorine substitution (e.g., 4-fluorophenyl) reduces molecular weight and may enhance metabolic stability .

Heterocyclic Core Modifications :

- Replacement of the pyrrole with a pyrazole ring (as in ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.

Solubility and Bioavailability :

- The ethyl carboxylate moiety in all analogs improves aqueous solubility relative to methyl or benzyl esters .

Computational and Experimental Insights:

- SHELX Refinement : Crystal structures of analogs (e.g., ) were resolved using SHELXL, highlighting planar geometries in the pyrrole-thiazole system .

- Multiwfn Analysis : Electron localization function (ELF) studies on similar compounds suggest strong electron delocalization in the pyrrole ring, stabilizing the 5-oxo group .

Research Findings and Data Gaps

- Synthetic Challenges: Functionalization at the pyrrole C2 position (e.g., 3-chlorophenyl vs. 4-ethoxyphenyl) requires precise control to avoid side reactions, as noted in tetrahydropyrimidine derivatization workflows .

- Unresolved Data : Critical parameters like melting point, solubility, and in vitro activity for the target compound remain unreported in publicly available literature, though analogs suggest moderate water solubility (<1 mg/mL) .

Biological Activity

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 555.054 g/mol. It features a thiazole ring and various functional groups that may contribute to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antitumor Activity : Studies have indicated that derivatives of similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of apoptotic pathways and cell cycle regulation.

- Antimicrobial Properties : Preliminary tests suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Some studies have shown that related compounds can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.

- Interaction with Cellular Receptors : The presence of aromatic rings suggests potential interactions with various receptors, including those involved in signaling pathways related to growth and inflammation.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies

- Antitumor Activity : A study conducted on a series of pyrrole derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

- Antimicrobial Evaluation : In vitro assays showed that ethyl derivatives exhibited substantial activity against Staphylococcus aureus, suggesting a possible application in treating resistant bacterial infections.

- Inflammation Models : In animal models, compounds structurally similar to this compound were effective in reducing paw edema, indicating anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.